1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]
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Overview
Description
“1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine]” is a chemical compound with the molecular formula C17H22N2O3 . It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of this compound includes a spiro[indole-3,4’-piperidine] core, which is a prevalent moiety in selected alkaloids . The compound has an average mass of 302.368 Da and a monoisotopic mass of 302.163055 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 59 Å2, and it has a molar volume of 247.5±5.0 cm3 .Scientific Research Applications
Synthesis and Derivative Development
- Convenient Synthesis : A study detailed a simple synthetic route to produce 1′-H-spiro(indoline-3,4′-piperidine) derivatives, showcasing their utility as templates for synthesizing compounds targeting GPCR (G protein-coupled receptors) (Xie et al., 2004).
Structural Studies and Pharmacological Applications
- Drug Discovery Scaffold : The synthesis and structural studies of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, with its Boc protected derivative being a key intermediate for drug-like molecule synthesis, has been explored (Willand et al., 2004).
- c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and shown to be potent and selective inhibitors for c-Met/ALK, significant in cancer research (Li et al., 2013).
- σ-Receptor Ligands : Spiropiperidines have been developed as highly potent and selective ligands for σ-receptors, important for neuropharmacological research (Maier & Wünsch, 2002).
Chemical and Physical Properties
- Photochromism Studies : The photochromic properties of a spiro[indoline–naphthaline]oxazine derivative were investigated, demonstrating excellent photochromism in various solvents, indicating potential for photoresponsive materials (Li et al., 2015).
Analytical Techniques and Applications
- Chromatographic Separation : Research on enantioseparation using reversed phase and normal phase liquid chromatography with a polysaccharide stationary phase involved derivatives of 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine], demonstrating their role in analytical chemistry (Zhou et al., 2010).
Future Directions
Indole derivatives, including “1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine]”, continue to attract increasing attention due to their biological activity and their role in the treatment of various disorders . Future research may focus on the development of novel synthesis methods and further exploration of their biological properties .
Mechanism of Action
Target of Action
The primary targets of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its targets in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] interacts with its targets . .
properties
IUPAC Name |
tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAYJBMICZNBCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591839 |
Source
|
Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
752234-64-3 |
Source
|
Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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